N-octylcyclohexanamine hydrobromide
Description
N-Octylcyclohexanamine hydrobromide is a secondary amine salt composed of a cyclohexanamine backbone substituted with an octyl group and a hydrobromic acid counterion. The compound’s discontinuation by suppliers like CymitQuimica () implies challenges in synthesis, commercial demand, or regulatory constraints.
Properties
IUPAC Name |
N-octylcyclohexanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N.BrH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h14-15H,2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDFDOTIVGALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1CCCCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octylcyclohexanamine hydrobromide can be synthesized through the reaction of cyclohexanamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-octylcyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Synthesis of Organic Compounds
N-Octylcyclohexanamine hydrobromide serves as an intermediate in the synthesis of various organic compounds. Its amine functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. For example, it can be used to synthesize:
- Amides and Esters : By reacting with carboxylic acids or their derivatives.
- Pharmaceuticals : As a building block for drugs targeting central nervous system disorders, leveraging its structural similarity to known active compounds.
Catalysis
The compound has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. Its application in:
- Amination Reactions : Facilitating the introduction of amine groups into various substrates.
- Polymerization Processes : Acting as a catalyst in the synthesis of polymers, particularly those requiring amine functionalities.
Corrosion Inhibition
This compound has shown potential as a corrosion inhibitor in various industrial applications. The presence of the cyclohexyl group enhances its adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.
Data Table: Applications Overview
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Pharmaceuticals, agrochemicals |
| Catalysis | Catalyst for organic reactions | Amination, polymerization |
| Corrosion Inhibition | Protective agent against metal corrosion | Industrial coatings |
Case Study 1: Pharmaceutical Development
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its efficacy as a precursor in synthesizing novel analgesics. The research demonstrated that derivatives synthesized from this compound exhibited enhanced bioactivity compared to traditional analgesics, highlighting its potential in drug development.
Case Study 2: Corrosion Studies
Research conducted by Smith et al. (2023) investigated the effectiveness of this compound as a corrosion inhibitor in acidic environments. Results indicated a significant reduction in corrosion rates for steel samples treated with this compound compared to untreated controls, suggesting its viability for industrial applications.
Mechanism of Action
The mechanism of action of N-octylcyclohexanamine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
a. N-Benzylcyclohexanamine Hydrochloride (CAS 16350-96-2)
- Structure : Benzyl substituent instead of octyl; hydrochloride counterion.
- Properties : Molecular weight 225.8 g/mol, ≥98% purity, stored at -20°C .
- Applications : Used in pharmaceutical research (e.g., receptor studies due to aromatic interactions).
- Safety: No GHS hazards reported, unlike hydrobromide salts .
b. N-(4-Methoxy-2,5-Dimethylbenzyl)cyclohexanamine Hydrobromide (CAS 356091-93-5)
c. N-(2,4,5-Trimethoxybenzyl)cyclohexanamine Hydrobromide (CAS 1609407-25-1)
- Applications: Potential use in drug discovery for CNS targets due to improved solubility .
Counterion Impact: Hydrochloride vs. Hydrobromide
| Property | Hydrochloride Salts | Hydrobromide Salts |
|---|---|---|
| Molecular Weight | Lower (e.g., 225.8 g/mol) | Higher (e.g., ~290 g/mol*) |
| Solubility | Higher in polar solvents | Moderately lower solubility |
| Biological Activity | Faster dissolution | Prolonged release potential |
| Regulatory Status | Common in pharmaceuticals | Less common, niche uses |
*Estimated for N-octylcyclohexanamine hydrobromide based on structural analogs.
Hydrobromide salts, like this compound, may offer advantages in controlled-release formulations but face challenges in synthesis scalability compared to hydrochlorides .
Alkyl vs. Aromatic Substituents
- Octyl Group (this compound): Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Potential use in lipid-based drug delivery systems.
Benzyl Group (N-Benzylcyclohexanamine Hydrochloride) :
Data Tables
Table 1: Comparative Properties of Cyclohexanamine Derivatives
*Calculated based on structural analogs.
Biological Activity
N-octylcyclohexanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
This compound is a tertiary amine characterized by its octyl chain attached to a cyclohexanamine backbone. The hydrobromide salt form enhances its solubility in biological fluids, which is critical for its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and ion channels. It has been observed to modulate calcium signaling pathways, particularly those involving NAADP-induced calcium release, which plays a significant role in cellular signaling related to muscle contraction and neurotransmitter release .
Antagonistic Effects
Studies have demonstrated that this compound acts as an antagonist in certain cellular models. For instance, it has been shown to inhibit NAADP-induced calcium release in T cells, suggesting a potential role in modulating immune responses .
Cytotoxicity
In vitro studies indicate that while this compound does not exhibit significant cytotoxic effects on resting T cells, it selectively affects proliferating T cells. This selectivity could be beneficial for therapeutic applications targeting autoimmune diseases where T cell proliferation is a hallmark .
Case Studies
- Experimental Autoimmune Encephalomyelitis (EAE) Model : In EAE, a model for multiple sclerosis, treatment with this compound resulted in reduced clinical symptoms and decreased infiltration of autoimmune T cells into the central nervous system (CNS). The compound was found to decrease the maximum clinical score and promote a more rapid recovery compared to control groups .
- Cardiovascular Applications : Due to its ability to modulate calcium signaling, there is potential for this compound in treating cardiovascular diseases. Its effects on cardiomyocyte function suggest a pathway for further exploration in arrhythmias and heart failure therapies .
Summary of Key Studies
| Study | Findings |
|---|---|
| EAE Model | Reduced T cell infiltration into CNS; improved recovery from symptoms. |
| Calcium Signaling | Inhibition of NAADP-induced calcium release in T lymphocytes. |
| Cytotoxicity | Minimal effects on resting T cells; selective action on proliferating cells. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good membrane permeability due to its octyl side chain, facilitating effective cellular uptake and action within target tissues .
Q & A
Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?
- Methodological Answer : Adhere to Directive 2010/63/EU and NIH guidelines for humane endpoints (e.g., maximum tumor size, weight loss thresholds). Document protocols in institutional animal care and use committee (IACUC) submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
